Dopamine glucuronide

Description

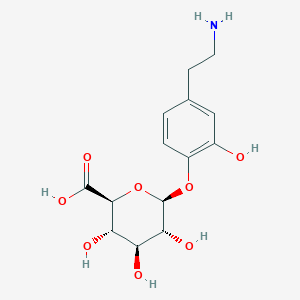

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-(2-aminoethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO8/c15-4-3-6-1-2-8(7(16)5-6)22-14-11(19)9(17)10(18)12(23-14)13(20)21/h1-2,5,9-12,14,16-19H,3-4,15H2,(H,20,21)/t9-,10-,11+,12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQASRCDNLNMIJY-BYNIDDHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CCN)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70959475 | |

| Record name | 4-(2-Aminoethyl)-2-hydroxyphenyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dopamine glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38632-24-5 | |

| Record name | Dopamine glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38632-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dopamine glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038632245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Aminoethyl)-2-hydroxyphenyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dopamine glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physiological Role of Dopamine Glucuronide

Abstract

Dopamine, a critical catecholamine neurotransmitter, governs a vast array of physiological processes, from motor control to reward pathways.[1][2][3] Its metabolic fate is crucial for maintaining neurotransmitter homeostasis and preventing oxidative stress. While the roles of its primary metabolites, DOPAC and HVA, are well-documented, the significance of its Phase II conjugation product, dopamine glucuronide, has traditionally been overlooked. This molecule has long been considered an inert, water-soluble waste product destined for renal excretion. However, emerging evidence challenges this dogma, suggesting that this compound may act as a stable, circulating reservoir capable of regeneration into its active parent form. This technical guide provides a comprehensive exploration of the biochemistry, metabolism, and evolving understanding of the physiological role of this compound. We will delve into the enzymatic processes governing its formation, its distribution throughout the body, the analytical methodologies essential for its study, and its potential implications in both health and disease, particularly in the context of neurodegenerative disorders like Parkinson's disease and renal function.

The Biochemistry of Dopamine Glucuronidation: More Than Just Waste Management

Glucuronidation is a major Phase II metabolic pathway that conjugates lipophilic compounds with glucuronic acid, rendering them more water-soluble and facilitating their elimination from the body.[4] This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[5][6]

The Glucuronidation Reaction

The reaction involves the transfer of a glucuronic acid moiety from the high-energy donor, UDP-α-D-glucuronic acid (UDPGA), to a functional group (in dopamine's case, a hydroxyl group) on the substrate.[5][6] This forms a β-D-glucuronide conjugate and releases UDP. The increased hydrophilicity of the resulting glucuronide prevents its passive reabsorption in the renal tubules, thereby promoting its excretion in urine.[4][7]

Dopamine possesses two hydroxyl groups on its catechol ring, at the 3- and 4-positions, both of which are susceptible to glucuronidation. This results in the formation of two primary isomers: dopamine-3-O-glucuronide and dopamine-4-O-glucuronide.[8][9]

The Key Enzyme: UGT1A10

Extensive screening of the 19 known human UGT isoforms has definitively identified UGT1A10 as the primary enzyme responsible for dopamine glucuronidation.[10] While other isoforms like UGT1A6, 2A1, and 2B7 show minimal activity, UGT1A10 catalyzes the formation of both dopamine-3-O-glucuronide and dopamine-4-O-glucuronide at substantial rates.[5][10]

An important consideration for researchers is that UGT1A10 exhibits relatively low affinity (high Km, in the millimolar range) but moderate catalytic efficiency for dopamine.[10][11] This contrasts sharply with the high-affinity, low-capacity sulfation pathway catalyzed by SULT1A3, which is the dominant metabolic route for dopamine in humans, particularly in the gut.[10]

Tissue Distribution: A Central Paradox

The physiological role of this compound is complicated by the tissue distribution of its synthesizing enzyme. UGT1A10 is expressed predominantly in the gastrointestinal tract (small intestine and colon) and to a lesser extent in the liver, but it is notably absent from the human brain.[8][10] This finding presents a paradox: dopamine glucuronides are consistently detected in human cerebrospinal fluid (CSF) and in rat and mouse brain microdialysates.[9][10][12] This suggests that either there is an undiscovered, low-level UGT activity in the brain or, more plausibly, that this compound is synthesized peripherally and subsequently transported across the blood-brain barrier (BBB).

| UGT Isoform | Relative Dopamine Glucuronidation Activity | Primary Tissue Expression |

| UGT1A10 | High | Gastrointestinal Tract, Adipose Tissue [10] |

| UGT1A6 | Very Low | Liver, Brain[5] |

| UGT2B7 | Very Low | Liver, Kidney, Intestine[5] |

| UGT2B17 | Very Low | Liver, Prostate |

| Other Isoforms | Negligible | Various |

A Circulating Reservoir: The Deconjugation Hypothesis

The classical view of glucuronides as inactive end-products is being challenged by the concept of "local recycling".[13] This hypothesis posits that glucuronide conjugates can be hydrolyzed back to their parent aglycone by β-glucuronidase enzymes, effectively regenerating the active compound in specific tissues.

This process could allow peripherally synthesized this compound to serve as a stable transport form and circulating reservoir for dopamine. After synthesis in the gut or liver, it could travel through the bloodstream to target tissues, where local β-glucuronidase activity could release free dopamine. This mechanism is particularly relevant in the context of enterohepatic recycling, where glucuronides excreted in bile are deconjugated by gut microflora and the parent drug is reabsorbed.[13] Evidence also exists for UDP-glucuronosyltransferase itself catalyzing the reverse reaction (deconjugation) under certain conditions, although the physiological relevance of this is still under investigation.[14]

Sources

- 1. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiological and Functional Basis of Dopamine Receptors and Their Role in Neurogenesis: Possible Implication for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Dopamine and Its Dysfunction as a Consequence of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What Is Glucuronidation? - Xcode Life [xcode.life]

- 5. Frontiers | The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0010329) [hmdb.ca]

- 8. Complexity of dopamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dopamine Is a Low-Affinity and High-Specificity Substrate for the Human UDP-Glucuronosyltransferase 1A10 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of this compound in rat and mouse brain microdialysis samples using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Deconjugation of glucuronides catalysed by UDPglucuronyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endogenous Function of Dopamine Glucuronide in the Central Nervous System: A Technical Guide for Researchers

Abstract

Dopamine, a critical catecholamine neurotransmitter, governs a multitude of physiological processes within the central nervous system (CNS), including motor control, motivation, and reward. Its metabolism is a finely tuned process, traditionally thought to terminate its signaling capabilities. However, the role of its phase II metabolite, dopamine glucuronide, is increasingly becoming a subject of scientific inquiry. This technical guide provides an in-depth exploration of the endogenous function of this compound in the CNS. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge on its biosynthesis, transport, potential neuroactivity, and the analytical methodologies required for its study. This guide moves beyond a simple recitation of facts to explain the causal relationships behind experimental designs and to provide detailed, actionable protocols for laboratory investigation.

Introduction: Beyond a Simple Metabolite?

For decades, the glucuronidation of neurotransmitters like dopamine was viewed primarily as a detoxification and elimination pathway. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of dopamine, facilitating its removal from the brain. However, the presence of both this compound and the enzymatic machinery for its synthesis and potential cleavage within the CNS raises intriguing questions about its endogenous function. Could this compound be more than just an inert waste product? This guide explores the emerging evidence suggesting a more complex role, potentially as a stable precursor for dopamine regeneration or even as a signaling molecule in its own right. Understanding the lifecycle of this compound in the brain is paramount for a comprehensive grasp of dopaminergic signaling and may unveil novel therapeutic targets for neurological and psychiatric disorders.

The Metabolic Pathway of this compound in the CNS

The journey of this compound in the CNS is a multi-step process involving its synthesis from dopamine, its transport within and out of the brain, and the potential for its deconjugation back to the active neurotransmitter.

Biosynthesis of Dopamine and its Glucuronidation

Dopamine is synthesized from the amino acid L-tyrosine through a two-step enzymatic process. First, tyrosine hydroxylase (TH) converts L-tyrosine to L-DOPA. Subsequently, aromatic L-amino acid decarboxylase (AADC) converts L-DOPA to dopamine[1].

Glucuronidation is the conjugation of glucuronic acid to dopamine, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs)[2]. These membrane-bound enzymes are present in various tissues, including the brain[3]. The primary UGT isoform responsible for dopamine glucuronidation is UGT1A10, which produces both dopamine-3-O-glucuronide and dopamine-4-O-glucuronide[4][5]. Although UGT1A10 expression is relatively low in the brain compared to other tissues, its presence in astrocytes and endothelial cells of the blood-brain barrier (BBB) is significant[3].

Figure 1: Dopamine Metabolism and Glucuronidation Pathway

Transport Across CNS Barriers

The highly polar nature of this compound restricts its passive diffusion across the BBB and blood-cerebrospinal fluid barrier (BCSFB). Its movement is therefore reliant on active transport mechanisms. Evidence suggests that organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs), which are part of the ATP-binding cassette (ABC) transporter superfamily, are involved in the efflux of glucuronide conjugates from the brain[6][7]. These transporters are expressed on the luminal membrane of brain capillary endothelial cells and at the choroid plexus, actively pumping this compound from the brain interstitial fluid and cerebrospinal fluid (CSF) into the bloodstream.

Figure 2: Transport of this compound across the BBB

The Hypothesis of Deconjugation: A Dopamine Reservoir?

The presence of β-glucuronidase, an enzyme capable of hydrolyzing glucuronide conjugates, in the CNS introduces the tantalizing possibility of this compound acting as a precursor for the local regeneration of dopamine[8]. β-glucuronidase is found in lysosomes of various brain cells, and its activity could release free dopamine from its glucuronidated form. This "deconjugation" hypothesis suggests that this compound may serve as a stable, inactive reservoir of dopamine that can be reactivated on demand, providing a novel mechanism for the modulation of dopaminergic neurotransmission.

Investigating the Endogenous Function: Experimental Approaches

A multi-faceted experimental approach is necessary to elucidate the precise role of this compound in the CNS. This involves the synthesis of standards, the development of sensitive analytical methods, and the execution of functional assays.

Synthesis of this compound Standards

The availability of pure this compound standards is a prerequisite for accurate quantification and for conducting functional studies. While chemical synthesis is possible, enzymatic synthesis often provides a more straightforward and stereospecific route.

Rationale: This protocol utilizes recombinant UGT1A10, the primary enzyme responsible for dopamine glucuronidation, to produce both the 3-O- and 4-O-isomers of this compound. The use of a specific UGT isoform ensures the production of biologically relevant isomers.

Materials:

-

Recombinant human UGT1A10 (commercially available)

-

Dopamine hydrochloride

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Bovine serum albumin (BSA)

-

Saccharolactone (a β-glucuronidase inhibitor)

-

Acetonitrile

-

Formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

50 mM Tris-HCl, pH 7.4

-

10 mM MgCl₂

-

5 mM UDPGA

-

1 mM Dopamine hydrochloride

-

0.1 mg/mL BSA

-

10 mM Saccharolactone

-

Recombinant UGT1A10 (concentration to be optimized based on enzyme activity)

-

-

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid.

-

Protein Precipitation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to precipitate the protein.

-

Purification by SPE:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with water to remove salts and unreacted UDPGA.

-

Elute the this compound isomers with methanol.

-

-

Solvent Evaporation: Evaporate the methanol under a stream of nitrogen.

-

Reconstitution and Quantification: Reconstitute the dried residue in a known volume of mobile phase (e.g., 10% methanol in water with 0.1% formic acid) for LC-MS/MS analysis and quantification against a commercially available standard if possible, or by assuming 100% conversion for initial estimations.

Quantification of this compound in CNS Samples

Accurate measurement of endogenous this compound levels in brain tissue, microdialysates, and CSF is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity[2][9].

Rationale: This protocol provides a detailed method for the extraction and quantification of this compound from brain tissue. The use of a stable isotope-labeled internal standard is critical for accurate quantification, correcting for matrix effects and variations in extraction efficiency.

Materials:

-

Brain tissue (e.g., striatum, prefrontal cortex)

-

Dopamine-[d4]-glucuronide (internal standard)

-

Acetonitrile with 0.1% formic acid

-

Homogenizer

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Tissue Homogenization:

-

Weigh a frozen brain tissue sample (~50 mg).

-

Add a known amount of dopamine-[d4]-glucuronide internal standard.

-

Add 500 µL of ice-cold acetonitrile with 0.1% formic acid.

-

Homogenize the tissue on ice until a uniform suspension is achieved.

-

-

Protein Precipitation:

-

Vortex the homogenate for 1 minute.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

-

Solvent Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of mobile phase A (see below).

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow rate: 0.3 mL/min

-

Injection volume: 5 µL

-

-

MS/MS Conditions (Positive Ion Mode):

-

Monitor the following MRM transitions:

-

This compound: m/z 330.1 → 154.1

-

Dopamine-[d4]-glucuronide: m/z 334.1 → 158.1

-

-

Optimize collision energy and other source parameters for maximum sensitivity.

-

-

Quantitative Data Summary:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 330.1 | 154.1 |

| Dopamine-[d4] Glucuronide | 334.1 | 158.1 |

Assessing Deconjugation Potential

To test the hypothesis that this compound can be converted back to dopamine in the CNS, it is essential to measure the activity of β-glucuronidase in brain tissue.

Rationale: This protocol uses a fluorogenic substrate, 4-methylumbelliferyl-β-D-glucuronide (MUG), which is cleaved by β-glucuronidase to produce a highly fluorescent product, 4-methylumbelliferone (4-MU). The rate of 4-MU formation is directly proportional to the enzyme's activity.

Materials:

-

Brain tissue

-

Lysis buffer (e.g., 0.1 M sodium acetate, pH 4.5)

-

4-Methylumbelliferyl-β-D-glucuronide (MUG)

-

4-Methylumbelliferone (4-MU) standard

-

Glycine-carbonate stop buffer (0.2 M, pH 10.4)

-

Fluorometric plate reader (Ex/Em = 365/445 nm)

Procedure:

-

Tissue Homogenization: Homogenize brain tissue in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).

-

Reaction Setup: In a 96-well black plate, add:

-

Brain homogenate (diluted to an appropriate protein concentration)

-

Lysis buffer

-

-

Substrate Addition: Initiate the reaction by adding MUG solution to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Reaction Termination: Stop the reaction by adding the glycine-carbonate stop buffer.

-

Fluorescence Measurement: Read the fluorescence at Ex/Em = 365/445 nm.

-

Standard Curve: Generate a standard curve using known concentrations of 4-MU to calculate the amount of product formed.

-

Activity Calculation: Express β-glucuronidase activity as pmol of 4-MU produced per minute per mg of protein.

Sources

- 1. Discovery of this compound in rat and mouse brain microdialysis samples using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. β-Glucuronidase Activity Assay Kit (Fluorometric) (ab234625) | Abcam [abcam.com]

- 3. OAT, OATP, and MRP Drug Transporters and the Remote Sensing and Signaling Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

Dopamine Glucuronide: A Comprehensive Technical Guide to its Role as a Major Urinary Metabolite

Introduction: Reframing Dopamine Disposition

Dopamine, a critical catecholamine neurotransmitter, orchestrates a symphony of neurological processes, from motor control to reward-motivated behavior.[1][2][3] Its dysregulation is a hallmark of several neurological and psychiatric disorders, most notably Parkinson's disease, which is characterized by the progressive loss of dopamine-producing neurons.[1][4][5] Consequently, the precise measurement of dopamine and its metabolites serves as a vital tool in both clinical diagnostics and the development of novel therapeutics. While much attention has been focused on the primary enzymatic degradation of dopamine via monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), a significant and often underappreciated metabolic pathway is the conjugation of dopamine with glucuronic acid. This technical guide provides an in-depth exploration of dopamine glucuronide, its formation, its significance as a major urinary metabolite, and the analytical methodologies required for its accurate quantification. For researchers, clinical scientists, and drug development professionals, a thorough understanding of this pathway is paramount for a complete picture of dopamine pharmacokinetics and pharmacodynamics.

The Biochemical Landscape: Dopamine Glucuronidation

The biotransformation of dopamine is a multi-step process designed to facilitate its inactivation and excretion. While Phase I metabolism by MAO and COMT produces metabolites like 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), Phase II conjugation reactions play a crucial role in increasing the water solubility of dopamine and its metabolites, priming them for renal clearance.[6]

Glucuronidation is a key Phase II pathway where the enzyme UDP-glucuronosyltransferase (UGT) transfers a glucuronic acid moiety from the high-energy donor UDP-glucuronic acid (UDPGA) to a substrate.[7][8] In the case of dopamine, this results in the formation of this compound. This process primarily occurs in the liver, but UGT enzymes are also present in other tissues, including the kidneys and brain.[8] The addition of the highly polar glucuronic acid group dramatically increases the water solubility of dopamine, making it readily excretable in urine.[8]

The Enzymology of Dopamine Glucuronidation: The Role of UGTs

The human UGT superfamily consists of several isoforms with varying substrate specificities.[9][10] Research has identified UGT1A10 as the primary enzyme responsible for the glucuronidation of dopamine, catalyzing the formation of both dopamine-3-O-glucuronide and dopamine-4-O-glucuronide.[9][11] While other UGT isoforms may exhibit some activity towards dopamine, UGT1A10 shows the highest catalytic efficiency.[9] This specificity is a critical consideration in drug development, as co-administered drugs that are also substrates or inhibitors of UGT1A10 could potentially alter dopamine metabolism and disposition.

Caption: Simplified overview of major dopamine metabolic pathways.

Analytical Methodologies for Urinary this compound

The quantification of this compound in urine presents a unique analytical challenge. Due to its high polarity, direct measurement can be difficult. The standard and most reliable approach involves the enzymatic hydrolysis of the glucuronide conjugate to liberate free dopamine, followed by the quantification of total dopamine (the sum of the free and conjugated forms). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.[12][13][14]

Experimental Protocol: Quantification of Total Urinary Dopamine

This protocol outlines a robust and validated method for the determination of total dopamine in urine, incorporating enzymatic hydrolysis followed by LC-MS/MS analysis.

1. Sample Collection and Preparation:

-

Collect 24-hour urine samples and keep them refrigerated or frozen until analysis.

-

Thaw frozen samples at room temperature and vortex to ensure homogeneity.

-

Centrifuge a 1 mL aliquot of the urine sample to pellet any particulate matter.

-

Transfer the supernatant to a clean microcentrifuge tube.

2. Enzymatic Hydrolysis:

-

To 100 µL of the urine supernatant, add an internal standard solution (e.g., a deuterated dopamine analog).

-

Add a sufficient volume of β-glucuronidase enzyme solution. The exact amount and source of the enzyme (e.g., from E. coli, Helix pomatia) should be optimized based on the specific activity and the expected concentration of glucuronides.[15][16] Recombinant β-glucuronidases can offer high efficiency and faster hydrolysis times.[16][17]

-

Incubate the mixture at an optimal temperature (typically 37-60°C) for a duration sufficient to ensure complete hydrolysis (e.g., 1-18 hours).[15][16][18] Optimization of incubation time and temperature is crucial for accurate results.[16][17][18]

-

After incubation, stop the enzymatic reaction by adding a protein precipitation agent, such as trichloroacetic acid or acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

3. Sample Clean-up (Optional but Recommended):

-

Solid-phase extraction (SPE) can be employed to further clean up the sample and concentrate the analyte, improving sensitivity and reducing matrix effects in the LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Inject the supernatant (or the eluate from SPE) into the LC-MS/MS system.

-

Chromatographic separation is typically achieved using a C18 or a pentafluorophenyl (PFP) column with a gradient elution of a mobile phase consisting of an aqueous component with a modifier (e.g., formic acid) and an organic component (e.g., methanol or acetonitrile).

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the specific precursor-to-product ion transitions for dopamine and its internal standard.[12][13]

Caption: Workflow for the quantification of total urinary dopamine.

Data Interpretation and Quality Control

A standard curve prepared in a synthetic or analyte-free urine matrix should be used for the accurate quantification of dopamine concentrations. Quality control samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the method. The efficiency of the hydrolysis step should also be periodically verified using a known concentration of a glucuronide standard.

Clinical and Research Applications

The measurement of urinary dopamine and its metabolites, including the glucuronidated form, has significant applications in various research and clinical settings:

-

Neurodegenerative Diseases: Alterations in dopamine metabolism are central to Parkinson's disease.[19][20] While urinary dopamine levels can be influenced by L-DOPA therapy, monitoring the patterns of dopamine and its metabolites can provide insights into disease progression and therapeutic response.[21]

-

Oncology: Certain neuroendocrine tumors, such as neuroblastomas and pheochromocytomas, can secrete excess catecholamines.[22][23] Elevated urinary dopamine levels can be a diagnostic marker for these conditions.[22][23][24]

-

Drug Development: For novel therapeutics targeting the dopaminergic system, understanding their impact on dopamine metabolism is crucial. This includes assessing potential drug-drug interactions that may affect UGT activity and alter the excretion of dopamine. Furthermore, glucuronidation is a strategy being explored for the development of dopamine prodrugs to improve their pharmacokinetic properties.[25][26][27][28]

-

Pharmacokinetic and Metabolism Studies: Measuring urinary this compound provides a more complete assessment of the overall disposition of dopamine in the body.

Quantitative Data Summary

| Parameter | Value | Reference |

| Typical Urinary this compound Concentration | 0.0055 +/- 0.00035 umol/mmol creatinine | |

| LC-MS/MS Linearity Range for Dopamine | 20 ng/mL to 1000 ng/mL | [12][13] |

| LC-MS/MS Intra-day Precision (%RSD) | < 5.87% | [12][13] |

| LC-MS/MS Inter-day Precision (%RSD) | < 2.81% | [12][13] |

| Extraction Recovery of Dopamine from Urine | > 95% | [12][13] |

Conclusion: An Essential Piece of the Dopamine Puzzle

This compound represents a major, yet sometimes overlooked, metabolite of dopamine. Its formation via UGT-mediated conjugation is a critical step in the detoxification and elimination of this vital neurotransmitter. For researchers and clinicians, the accurate quantification of total urinary dopamine, which is predominantly in the glucuronidated form, provides a non-invasive and comprehensive window into the body's dopamine status. The methodologies outlined in this guide, centered on enzymatic hydrolysis and LC-MS/MS analysis, offer a robust framework for achieving reliable and reproducible results. A deeper understanding and consistent measurement of this compound will undoubtedly contribute to advancing our knowledge of neurological disorders and aid in the development of more effective therapeutic interventions.

References

-

Impaired dopamine metabolism in Parkinson's disease pathogenesis - PubMed - NIH. (2019, August 20). PubMed. [Link]

-

Degeneration of Dopaminergic Neurons Due to Metabolic Alterations and Parkinson's Disease - Frontiers. Frontiers. [Link]

-

A Rapid, Precise, and Sensitive LC-MS/MS Method for the Quantitative Determination of Urinary Dopamine Levels via a Simple Liquid-liquid Extraction Technique. (2021, December 29). Journal of Clinical and Experimental Investigations. [Link]

-

Role of Dopamine and Metabolism in Parkinson's Symptoms and Deficits | . (2024, December 2). Physicians Weekly. [Link]

-

Dopamine glucuronidation by different UGT enzymes. Glucuronidation... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

-

Impaired dopamine metabolism in Parkinson's disease pathogenesis - PMC. (2019, August 20). NIH. [Link]

-

Showing metabocard for this compound (HMDB0010329). (2008, September 15). Human Metabolome Database. [Link]

-

Dopamine Is a Low-Affinity and High-Specificity Substrate for the Human UDP-Glucuronosyltransferase 1A10 - PubMed Central. NIH. [Link]

-

The Connection Between Parkinson's Disease and Dopamine - Altoida. (2022, August 25). Altoida. [Link]

-

A Rapid, Precise, and Sensitive LC-MS/MS Method for the Quantitative Determination of Urinary Dopamine Levels via a Simple Liqui. Journal of Clinical and Experimental Investigations. [Link]

-

Urinary Catecholamines, Metanephrines, and 3-Methoxytyramine in a Single LC/MS/MS Run - Agilent. Agilent. [Link]

-

A Rapid, Precise, and Sensitive LC-MS/MS Method for the Quantitative Determination of Urinary Dopamine Levels - Semantic Scholar. Semantic Scholar. [Link]

-

The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication - Frontiers. Frontiers. [Link]

-

Determination of dopamine and serotonin in human urine samples utilizing microextraction online with liquid chromatography/electrospray tandem mass spectrometry. | Semantic Scholar. Semantic Scholar. [Link]

-

Phase II (Conjugation) Reactions. University of Louisiana Monroe. [Link]

-

Discovery of this compound in rat and mouse brain microdialysis samples using liquid chromatography tandem mass spectrometry - PubMed. (2009, January 1). PubMed. [Link]

-

Studies on the Glucuronidation of Dopamine D-1 Receptor Antagonists, SCH 39166 and SCH 23390, by Human Liver Microsomes - PubMed. PubMed. [Link]

-

Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - NIH. (2024, April 1). NIH. [Link]

-

Dopamine - Wikipedia. Wikipedia. [Link]

-

Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. BioIVT. [Link]

-

Oxidized Alginate Dopamine Conjugate: In Vitro Characterization for Nose-to-Brain Delivery Application - PMC - NIH. NIH. [Link]

-

The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication - PMC - PubMed Central. (2014, October 28). NIH. [Link]

-

Synthesis of Glycosyl Derivatives as Dopamine Prodrugs: Interaction With Glucose Carrier GLUT-1 - PubMed. PubMed. [Link]

-

Dopamine and Levodopa Prodrugs for the Treatment of Parkinson's Disease. (2025, October 16). Molecules. [Link]

-

Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - MDPI. MDPI. [Link]

-

Role of urinary dopamine in investigation of phaeochromocytoma/paraganglioma | SFEBES2013 | Society for Endocrinology BES 2013 | Endocrine Abstracts. Endocrine Abstracts. [Link]

-

Dopamine and Levodopa Prodrugs for the Treatment of Parkinson's Disease. - National Genomics Data Center (CNCB-NGDC). (2025, December 23). National Genomics Data Center. [Link]

-

Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC. NIH. [Link]

-

Elevated urinary dopamine in adults and children - PubMed. PubMed. [Link]

-

Urinary Biomarkers for Neurodegenerative Diseases - PMC - PubMed Central. (2020, October 31). NIH. [Link]

-

Dopamine and Levodopa Prodrugs for the Treatment of Parkinson's Disease - MDPI. MDPI. [Link]

-

Elevated urinary dopamine in adults and children | Request PDF - ResearchGate. (2025, August 6). ResearchGate. [Link]

-

Glucuronidation - Wikipedia. Wikipedia. [Link]

-

Assessment and quantification of Dopamine in rat urine by a validated HPLC - Journal of Pharmaceutical Negative Results. Journal of Pharmaceutical Negative Results. [Link]

-

Urinary dopamine metabolites as indicators of the responsiveness to fenfluramine treatment in children with autistic behavior - PubMed. PubMed. [Link]

-

Clinical Insights into Drug Metabolism and Detoxification Pathways - Longdom Publishing. Longdom Publishing. [Link]

-

Urinary Dopamine as a Potential Index of the Transport Activity of Multidrug and Toxin Extrusion in the Kidney - MDPI. (2016, July 30). MDPI. [Link]

-

Phase I and Phase II Metabolism: Mechanisms and their Role in Drug Biotransformation - Longdom Publishing. Longdom Publishing. [Link]

-

Identification of potential urine biomarkers in idiopathic parkinson's disease using NMR. (2020, August 10). Clinica Chimica Acta. [Link]

-

Urine Analysis: The Good, the Bad, and the Ugly | LCGC International. (2016, July 6). LCGC International. [Link]

-

Dopamine: What It Is & What It Does - WebMD. (2024, July 9). WebMD. [Link]

-

Selective Determination of Dopamine in Pharmaceuticals and Human Urine Using Carbon Quantum Dots as a Fluorescent Probe - MDPI. MDPI. [Link]

-

Plasma dopamine, urinary dopamine and their metabolites in chronic renal failure - PubMed. PubMed. [Link]

-

Urinary Biomarkers for Parkinson's Disease: Current Insights - Tech Science Press. Tech Science Press. [Link]

-

Dopamine: What It Is, Function & Symptoms - Cleveland Clinic. (2022, March 23). Cleveland Clinic. [Link]

Sources

- 1. The Connection Between Parkinson's Disease and Dopamine - Altoida [altoida.com]

- 2. Dopamine - Wikipedia [en.wikipedia.org]

- 3. Dopamine: What It Is, Function, Deficiency & how to boost it [webmd.com]

- 4. Frontiers | Degeneration of Dopaminergic Neurons Due to Metabolic Alterations and Parkinson’s Disease [frontiersin.org]

- 5. physiciansweekly.com [physiciansweekly.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Frontiers | The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication [frontiersin.org]

- 8. Glucuronidation - Wikipedia [en.wikipedia.org]

- 9. Dopamine Is a Low-Affinity and High-Specificity Substrate for the Human UDP-Glucuronosyltransferase 1A10 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. xenotech.com [xenotech.com]

- 11. researchgate.net [researchgate.net]

- 12. turkjps.org [turkjps.org]

- 13. oftalmoloji.org [oftalmoloji.org]

- 14. [PDF] A Rapid, Precise, and Sensitive LC-MS/MS Method for the Quantitative Determination of Urinary Dopamine Levels | Semantic Scholar [semanticscholar.org]

- 15. Evaluation of Different Enzymes on Hydrolysis Efficiencies of Glucuronide Drug Metabolites in Urine [sigmaaldrich.com]

- 16. mdpi.com [mdpi.com]

- 17. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]

- 19. Impaired dopamine metabolism in Parkinson's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Impaired dopamine metabolism in Parkinson’s disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Urinary Biomarkers for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Elevated urinary dopamine in adults and children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. endocrine-abstracts.org [endocrine-abstracts.org]

- 25. Synthesis of glycosyl derivatives as dopamine prodrugs: interaction with glucose carrier GLUT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Dopamine and Levodopa Prodrugs for the Treatment of Parkinson's Disease. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 28. mdpi.com [mdpi.com]

Whitepaper: The Discovery and Analysis of Dopamine Glucuronide in Brain Microdialysates

A Technical Guide for Neuroscientists and Drug Development Professionals

Abstract

The metabolic fate of dopamine within the central nervous system has traditionally focused on Phase I enzymatic pathways yielding dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). However, the discovery of intact dopamine glucuronide in brain microdialysates represents a paradigm shift, revealing a significant and previously underappreciated Phase II metabolic pathway occurring directly within the brain's extracellular space. This guide provides an in-depth exploration of this discovery, detailing the advanced analytical methodologies that enabled it, the enzymatic processes involved, and the profound implications for neuropharmacology and the study of neurological disorders. We present a self-validating protocol for the robust detection and quantification of this metabolite, grounded in the principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS), to empower researchers to explore this new frontier of dopamine neurochemistry.

Introduction: Beyond the Canonical Dopamine Metabolic Pathway

Dopamine is a cornerstone of neuromodulation, governing motor control, motivation, reward, and cognitive functions.[1][2] Its signaling is tightly regulated, and its termination is classically attributed to reuptake or metabolism by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), leading to the well-known metabolites DOPAC and HVA.[3][4][5] These metabolites have long served as proxies for the functional activity of dopaminergic neurons.

Beyond this, Phase II metabolism—specifically glucuronidation—is a major pathway in the body for detoxifying and eliminating endogenous compounds and xenobiotics by rendering them more water-soluble.[6][7] This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which conjugate glucuronic acid to the target molecule.[6][8] While dopamine conjugates were known to exist in cerebrospinal fluid (CSF), it was widely assumed they were byproducts of peripheral metabolism.[3][6] The direct detection of intact this compound in the brain's extracellular fluid, made possible by a critical technological leap, challenged this dogma and opened a new avenue of investigation into local dopamine regulation.[3][9][10]

The Methodological Breakthrough: Direct Detection via LC-MS/MS

The primary obstacle to identifying intact conjugates in the brain was analytical. Previous methods often relied on an indirect approach: samples were treated with enzymes like β-glucuronidase to hydrolyze the conjugates, and the subsequent increase in free dopamine was measured.[3] This technique could not confirm the conjugate's identity or its presence in the brain's extracellular fluid, nor could it provide accurate quantification of the intact molecule.

The breakthrough came with the development of a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) method.[3][9][10] This approach offered, for the first time, the ability to analyze intact this compound directly from microdialysis samples without a hydrolysis step.[9][10]

This innovation led to the seminal discovery: This compound was unambiguously identified in microdialysates collected from the striatum of rats and mice .[9][10] This finding provided the first direct evidence that glucuronidation is an active metabolic pathway for dopamine within the brain parenchyma.

Quantitative Analysis: A Significant Metabolic Player

The initial discovery was not merely qualitative. Quantitative analysis revealed that the concentration of this compound in the rat striatum was approximately 2 nM, a level remarkably similar to that of free dopamine itself.[3][9][10] This startling equivalence underscored that glucuronidation is not a minor pathway but a significant component of dopamine metabolism in the brain. In contrast, dopamine sulfate was not detected in these rodent microdialysates (limit of detection 0.8 nM), suggesting a preferential conjugation pathway in these species.[9][10]

Table 1: Comparative Concentrations of Dopamine and its Metabolites in Rat Striatum Microdialysates

| Analyte | Approximate Concentration (nM) | Source |

|---|---|---|

| Dopamine (DA) | 2 | [9][10] |

| This compound (DA-Glu) | 2 | [9][10] |

| Dihydroxyphenylacetic Acid (DOPAC) | 1200 | [3][9] |

| Homovanillic Acid (HVA) | 700 |[3][9] |

Data synthesized from the foundational discovery studies. These values highlight that while Phase I metabolites are far more abundant, the concentration of the direct Phase II conjugate of dopamine is on par with the parent neurotransmitter.

Further studies also identified this compound in other brain regions, such as the rat nucleus accumbens, at a concentration of 0.3 nM.[10] Interestingly, studies in human brain samples suggest that sulfation may be a more predominant Phase II pathway for dopamine itself, while glucuronides of dopamine's Phase I metabolites (like HVA-O-glucuronide) are also present.[11][12] This highlights potential species-specific differences in dopamine conjugation.

The Enzymatic Machinery: UDP-Glucuronosyltransferases (UGTs) in the Brain

The glucuronidation reaction is a bi-substrate process catalyzed by the UGT superfamily of enzymes.[6][7] These enzymes facilitate the transfer of a glucuronic acid moiety from the high-energy donor, UDP-α-D-glucuronic acid (UDPGA), to a substrate like dopamine.[8] This conjugation dramatically increases the hydrophilicity of dopamine, marking it for clearance and inactivating its biological activity.

UGT enzymes, including isoforms from the UGT1A and UGT2B families, are expressed within the brain, notably in the astrocytes and endothelial cells that constitute the blood-brain barrier (BBB).[4][6][7] Their strategic location suggests a dual role: metabolizing endogenous compounds within the brain and acting as a chemical barrier to limit the entry of xenobiotics.[7] Screening of 19 known human recombinant UGTs revealed that UGT1A10 is the only isoform that catalyzes dopamine glucuronidation at substantial rates, yielding both dopamine-4-O-glucuronide and dopamine-3-O-glucuronide.[13][14] The fact that UGT1A10 is not considered to be highly expressed in the brain parenchyma proper raises intriguing questions about the precise cellular location and regulation of this critical metabolic step.[13][15]

Core Methodology: A Validated Protocol for this compound Analysis

This section provides a detailed, field-proven workflow for the analysis of this compound from brain microdialysates. The trustworthiness of this protocol is established through rigorous, built-in validation steps.

Step 1: In Vivo Microdialysis

The causality behind this choice is to sample the unbound, neurochemically active molecules in the brain's extracellular fluid in a living system.[16][17]

-

Probe Implantation: Stereotactically implant a microdialysis probe (e.g., 2 mm membrane) into the target brain region (e.g., striatum) of an anesthetized or freely moving animal.

-

Perfusion: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) or Ringer's solution at a low, constant flow rate (e.g., 1 µL/min).[18] This slow rate is critical to allow for efficient diffusion and recovery of analytes from the extracellular space.

-

Sample Collection: Collect dialysate fractions at timed intervals (e.g., every 20-30 minutes) into collection vials.

-

Expertise Insight: Dopamine is notoriously unstable and prone to auto-oxidation.[18] While the speed of modern autosamplers and the robustness of the LC-MS/MS method mitigate this, it is best practice to keep samples chilled (4°C) in the fraction collector and analyze them promptly or freeze them at -80°C. Adding a small amount of antioxidant to the collection vial is an option but can introduce volume variability.[18]

Step 2: Liquid Chromatography (LC) Separation

The objective is to chromatographically resolve dopamine, its metabolites, and this compound to prevent ion suppression and ensure accurate quantification.

-

Column: A Discovery HS F5 column (or equivalent pentafluorophenyl phase) is highly effective for separating these structurally similar polar compounds.[3]

-

Mobile Phase A: Aqueous 0.1% formic acid. The acid aids in protonation for positive-mode electrospray ionization.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient, for example, from 5-35% B over 10 minutes, effectively separates the analytes.[3] This is followed by a high-organic wash step to clean the column and a re-equilibration step to ensure run-to-run reproducibility.

Step 3: Tandem Mass Spectrometry (MS/MS) Detection

This is the core of the method's specificity and sensitivity, forming a self-validating system for analyte identification.

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves two stages of mass filtering:

-

Q1 (Precursor Ion): Selects the protonated molecular ion of the target analyte (e.g., m/z 330 for this compound).

-

Q2 (Collision Cell): The selected ion is fragmented using an inert gas (e.g., argon).

-

Q3 (Product Ion): Selects a specific, characteristic fragment ion.

-

-

Rationale: The combination of a specific precursor ion and a specific product ion creates a highly selective "transition" that is unique to the analyte of interest, virtually eliminating false positives and allowing for accurate quantification even in a complex biological matrix like a brain microdialysate.

Step 4: Method Validation for Trustworthiness

To ensure the protocol is a self-validating system, the following parameters must be established:

-

Linearity: Demonstrate a linear relationship between concentration and instrument response over the expected physiological range. Calibration curves should yield a correlation coefficient (r) > 0.998.[10]

-

Repeatability: Ensure low variability for repeated measurements of the same sample. The relative standard deviation (%RSD) should typically be below 10%.[10]

-

Limits of Detection (LOD) and Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, ensuring the method is sensitive enough for basal level measurements.

-

Specificity: Confirmed by the unique MRM transition and consistent retention time compared to a synthesized reference standard.

Physiological and Pharmacological Implications

The discovery of local dopamine glucuronidation has significant implications for neuroscience and drug development.

-

A Novel Regulatory Mechanism: The presence of this pathway suggests a local mechanism for rapidly inactivating dopamine. This could play a crucial role in regulating dopaminergic tone, complementing the actions of reuptake transporters and Phase I enzymes. It raises the question of whether de-conjugation by β-glucuronidases can occur in the brain, potentially creating a reversible storage pool of inactive dopamine.

-

Rethinking Brain Homeostasis: UGTs located at the BBB act as a metabolic barrier, actively glucuronidating substances and potentially preventing them from entering the brain or facilitating their efflux.[6][7] This has profound implications for the brain penetration and efficacy of centrally acting drugs.

-

Implications for Drug Development: Any drug targeting the dopaminergic system that possesses a hydroxyl group is a potential substrate for UGTs. Brain-specific glucuronidation could significantly impact a drug's pharmacokinetic and pharmacodynamic profile, influencing its half-life, therapeutic window, and potential for drug-drug interactions within the CNS.

-

Relevance to Neurological Disorders: Altered dopamine metabolism is a hallmark of Parkinson's disease, schizophrenia, and addiction.[2][19] The expression and activity of UGTs can be altered in disease states, suggesting that dysregulation of dopamine glucuronidation could be a contributing factor to the pathophysiology of these disorders.[4][5] This represents a largely unexplored area for therapeutic intervention.

Conclusion and Future Directions

The identification of this compound in brain microdialysates, enabled by advanced LC-MS/MS, has fundamentally expanded our understanding of dopamine metabolism within the CNS. It is now clear that glucuronidation is not just a peripheral detoxification process but an active, quantitatively significant pathway occurring within the brain.

This discovery opens up several critical avenues for future research:

-

Functional Role: What is the precise physiological role of this pathway in regulating synaptic dopamine levels and neuronal function?

-

Enzymatic Regulation: How are brain UGTs, particularly UGT1A10, regulated? What is their exact cellular and subcellular localization?

-

Pathophysiological Link: How is the dopamine glucuronidation pathway altered in neurological and psychiatric disorders, and can it be targeted for therapeutic benefit?

-

Pharmacological Impact: To what extent does brain glucuronidation affect the efficacy and metabolism of current and future CNS-acting drugs?

By adopting the robust analytical strategies outlined in this guide, researchers are now equipped to explore these questions and unravel the full significance of this crucial metabolic pathway.

References

-

Uutela, P., et al. (2009). Discovery of this compound in rat and mouse brain microdialysis samples using liquid chromatography tandem mass spectrometry. Analytical Chemistry, 81(1), 427-34. [Link]

-

Uutela, P., et al. (2008). Discovery of this compound in Rat and Mouse Brain Microdialysis Samples Using Liquid Chromatography Tandem Mass Spectrometry. Analytical Chemistry, 81(1), 427-434. [Link]

-

American Chemical Society. (n.d.). Discovery of this compound in Rat and Mouse Brain Microdialysis Samples Using Liquid Chromatography Tandem Mass Spectrometry. [Link]

-

Ouzzine, M., et al. (2014). The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication. Frontiers in Cellular Neuroscience, 8, 349. [Link]

-

Suominen, T., et al. (2013). Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS: Discovery of Intact Glucuronide and Sulfate Conjugates. PLoS One, 8(6), e68007. [Link]

-

Ouzzine, M., et al. (2014). The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication. Frontiers in Cellular Neuroscience, 8. [Link]

-

Itäaho, K., et al. (2009). Dopamine glucuronidation by different UGT enzymes. ResearchGate. [Link]

-

Suominen, T., et al. (2013). Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS: Discovery of Intact Glucuronide and Sulfate Conjugates. PubMed Central. [Link]

-

Gong, L., et al. (2020). Alterations of Cytochrome P450s and UDP-Glucuronosyltransferases in Brain Under Diseases and Their Clinical Significances. Frontiers in Pharmacology, 11, 737. [Link]

-

Gong, L., et al. (2020). Alterations of Cytochrome P450s and UDP-Glucuronosyltransferases in Brain Under Diseases and Their Clinical Significances. PubMed Central. [Link]

-

ResearchGate. (n.d.). The structures of dopamine (A), dopamine-3-glucuronide (B), and dopamine-4-glucuronide (C). [Link]

-

Itäaho, K., et al. (2009). Dopamine Is a Low-Affinity and High-Specificity Substrate for the Human UDP-Glucuronosyltransferase 1A10. Drug Metabolism and Disposition, 37(12), 2288-2291. [Link]

-

Al-Hasani, R., et al. (2018). Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain. Journal of Pharmaceutical and Biomedical Analysis, 151, 296-303. [Link]

-

Ouzzine, M., et al. (2014). Mechanism of the glucuronidation reaction catalyzed by UDP-glucuronosyltransferases (UGT). ResearchGate. [Link]

-

Borland, L. M., et al. (2005). Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. Journal of Neurochemistry, 93(4), 934-947. [Link]

-

Johnson, J. A., et al. (2010). A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue. ACS Chemical Neuroscience, 1(2), 119-133. [Link]

-

Kaur, H., & Singh, D. (2024). The Role of Dopamine in Neurological, Psychiatric, and Metabolic Disorders and Cancer: A Complex Web of Interactions. Biomolecules, 14(3), 329. [Link]

-

Klein, M. O., et al. (2019). Dopamine: Functions, Signaling, and Association with Neurological Diseases. Cellular and Molecular Neurobiology, 39(1), 31-59. [Link]

-

Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. [Link]

Sources

- 1. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Concepts on the Physiopathological Relevance of Dopaminergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Alterations of Cytochrome P450s and UDP-Glucuronosyltransferases in Brain Under Diseases and Their Clinical Significances [frontiersin.org]

- 5. Alterations of Cytochrome P450s and UDP-Glucuronosyltransferases in Brain Under Diseases and Their Clinical Significances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of this compound in rat and mouse brain microdialysis samples using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS: Discovery of Intact Glucuronide and Sulfate Conjugates | PLOS One [journals.plos.org]

- 12. Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS: Discovery of Intact Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Dopamine Is a Low-Affinity and High-Specificity Substrate for the Human UDP-Glucuronosyltransferase 1A10 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Topic: The Biological Activity of Dopamine Glucuronide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glucuronidation is a pivotal Phase II metabolic pathway responsible for the detoxification and elimination of a vast array of endogenous compounds and xenobiotics. For dopamine, a critical catecholamine neurotransmitter, this process yields dopamine glucuronide. A frequent assumption in pharmacology and drug development is that glucuronidated metabolites are biologically inert, serving merely as water-soluble conjugates primed for excretion. This guide challenges a simplistic view by providing a deep, mechanistic exploration into the biological disposition of this compound. We will dissect the enzymatic pathways of its formation, its physiological fate, and critically, the experimental methodologies required to definitively assess its biological activity. This document serves as a technical resource for researchers investigating dopamine metabolism, neuropharmacology, and the broader implications of Phase II conjugation on drug candidate activity and safety.

The Metabolic Pathway: From Active Neurotransmitter to Conjugated Metabolite

Dopamine's physiological effects are tightly regulated, not only by its synthesis and receptor binding but also by its rapid inactivation and clearance. While Phase I metabolism by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) are well-known pathways, Phase II conjugation, specifically glucuronidation, represents a significant route for dopamine's disposition.

The Glucuronidation Reaction

Glucuronidation is a biochemical reaction involving the transfer of a glucuronic acid moiety from the high-energy donor, UDP-glucuronic acid (UDPGA), to a substrate.[1][2] This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[3][4] The addition of the highly polar glucuronic acid group drastically increases the water solubility of the substrate, facilitating its excretion from the body via urine or bile.[5][6] This is generally considered a detoxification and inactivation pathway.[1][7]

The Key Enzyme: UGT1A10

In humans, the primary enzyme responsible for conjugating dopamine is UGT1A10.[8][9] Through screening of all 19 known human UGTs, UGT1A10 was identified as the sole enzyme that catalyzes dopamine glucuronidation at substantial rates.[4][8] This enzyme produces two distinct isomers by targeting the hydroxyl groups on the catechol ring:

-

Dopamine-3-O-glucuronide

-

Dopamine-4-O-glucuronide

It is noteworthy that UGT1A10 is primarily expressed along the gastrointestinal tract, with minimal to no expression detected in the brain.[4][9] This tissue-specific expression pattern suggests that a significant portion of dopamine glucuronidation occurs peripherally. However, dopamine glucuronides have been detected in human cerebrospinal fluid and in brain microdialysis samples from animal models, indicating that these metabolites can be present in the central nervous system, either through local production by other UGTs at very low levels or by crossing the blood-brain barrier.[4][10]

Caption: Metabolic pathways of dopamine, including Phase I and Phase II.

The Central Question: Is this compound Biologically Active?

While the default assumption is that glucuronides are inactive, notable exceptions exist, such as morphine-6-glucuronide, a metabolite that is more potent than morphine itself.[3][6] This precedent necessitates a rigorous, evidence-based evaluation of this compound's potential activity.

Biological activity can be defined in two ways:

-

Direct Activity: The ability of the this compound molecule itself to bind to and elicit a functional response at dopamine receptors.

-

Indirect Activity: The potential for this compound to serve as a pro-drug, being converted back to active dopamine through the action of β-glucuronidase enzymes in various tissues.[6]

Experimental Workflow for Assessing Biological Activity

To definitively determine if this compound possesses direct biological activity, a series of validated in vitro functional assays must be performed. This section provides a detailed, step-by-step framework for this investigation.

Caption: The potential for reactivation of dopamine from its glucuronide metabolite.

The presence of β-glucuronidase enzymes in certain tissues could create a "local recycling" pathway, cleaving the glucuronide moiety and regenerating active dopamine. [6]This could be particularly relevant in the context of drug testing, where hydrolysis of glucuronide metabolites is a common step to increase the detection of the parent drug, and in specific microenvironments like tumors or inflamed tissues, which can have high β-glucuronidase activity. [12] Therefore, while this compound itself is likely inert, its role as a potential circulating reservoir for the regeneration of active dopamine warrants further investigation.

References

-

Itäaho, K., et al. (2009). Dopamine is a low-affinity and high-specificity substrate for the human UDP-glucuronosyltransferase 1A10. Drug Metabolism and Disposition, 37(2), 439-446. [Link]

-

Ouzzine, M., et al. (2014). The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication. Frontiers in Cellular Neuroscience, 8, 337. [Link]

-

Itäaho, K., et al. (2009). Dopamine Is a Low-Affinity and High-Specificity Substrate for the Human UDP-Glucuronosyltransferase 1A10. Drug Metabolism and Disposition, 37(2), 439-446. [Link]

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Creative Biolabs. [Link]

-

Li, P., et al. (2019). Alterations of Cytochrome P450s and UDP-Glucuronosyltransferases in Brain Under Diseases and Their Clinical Significances. Frontiers in Pharmacology, 10, 139. [Link]

-

Rowland, A., et al. (2017). The UDP glycosyltransferase (UGT) superfamily: A structural and mechanistic perspective. Drug Metabolism Reviews, 49(2), 1-16. [Link]

-

Human Metabolome Database. (2008). This compound (HMDB0010329). HMDB. [Link]

-

Goldberg, L. I., et al. (1980). Vascular dopamine receptors: Demonstration and characterization by in vitro studies. Journal of Cardiovascular Pharmacology, 2(5), 585-598. [Link]

-

Innoprot. (n.d.). D2 Dopamine Receptor Assay. Innoprot. [Link]

-

Innoprot. (n.d.). D1 Dopamine Receptor Assay. Innoprot. [Link]

-

Xcode Life. (2021). What Is Glucuronidation?. Xcode Life. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Ouzzine, M., et al. (2014). Mechanism of the glucuronidation reaction catalyzed by UDP-glucuronosyltransferases (UGT). ResearchGate. [Link]

-

Basit, A., et al. (2016). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metabolism and Disposition, 44(10), 1649-1663. [Link]

-

Liang, Y., et al. (2009). Discovery of this compound in rat and mouse brain microdialysis samples using liquid chromatography tandem mass spectrometry. Analytical Chemistry, 81(1), 427-434. [Link]

-

Li, N., et al. (2017). Analysis of Intact Glucuronides and Sulfates of Serotonin, Dopamine, and Their Phase I Metabolites in Rat Brain Microdialysates by Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry, 89(17), 9221-9228. [Link]

-

Jaakkola, T., et al. (2021). The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates. Frontiers in Pharmacology, 12, 656411. [Link]

-

University of Illinois Chicago. (n.d.). Medical Pharmacology: Pharmacokinetics. UIC. [Link]

-

Wikipedia. (n.d.). Dopamine. Wikipedia. [Link]

-

MSD Manual Professional Edition. (n.d.). Drug Metabolism. MSD Manuals. [Link]

-

Longdom Publishing. (n.d.). Phase I and Phase II Metabolism: Mechanisms and their Role in Drug Biotransformation. Longdom. [Link]

-

American Association for Clinical Chemistry. (2018). Using Hydrolysis to Improve Urine Drug Test Accuracy. AACC. [Link]

-

Med Vids Made Simple. (2022). Dopaminergic pathways in brain | Dopamine deficiency | Parkinson's disease. YouTube. [Link]

-

Soden, M. E., & Zweifel, L. S. (2014). The Chemical Tools for Imaging Dopamine Release. ACS Chemical Neuroscience, 5(9), 747-754. [Link]

-

Metabolon. (n.d.). Dopamine. Metabolon. [Link]

-

Liu, C., & Edwards, R. H. (2019). Mechanisms and regulation of dopamine release. Current Opinion in Neurobiology, 57, 46-53. [Link]

-

Trafton, A. (2017). Precise technique tracks dopamine in the brain. MIT News. [Link]

-

Lopes, M. (2022). How Enzyme Works to Produce Dopamine in Brain Detailed in Study. Parkinson's News Today. [Link]

-

Perrotta, K. (2017). Analytical Techniques to Investigate the Neurochemical Basis of Behavior. eScholarship, University of California. [Link]

-

Block, E. R., & Eltit, J. M. (2015). Regulation of the Dopamine and Vesicular Monoamine Transporters: Pharmacological Targets and Implications for Disease. Pharmacological Reviews, 67(4), 888-913. [Link]

-

Abdalla, A., et al. (2014). Real-Time Chemical Measurements of Dopamine Release in the Brain. Journal of Visualized Experiments, (84), e51290. [Link]

-

National Institute on Alcohol Abuse and Alcoholism (NIAAA). (2008). Role of Dopamine in Response to Alcohol. ClinicalTrials.gov. [Link]

-

Al-Sabha, T. N. (2019). Spectrophotometric Determination of Dopamine in Bulk and Dosage Forms Using 2,4-Dinitrophenylhydrazine. Marmara Pharmaceutical Journal, 23(3), 464-473. [Link]

-

Volkow, N. D., et al. (2009). Imaging dopamine's role in drug abuse and addiction. Neuropharmacology, 56 Suppl 1, 3-8. [Link]

-

Bermingham, D. P., & Blakely, R. D. (2016). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in Neurosciences, 39(8), 523-533. [Link]

-

University of Illinois Chicago Drug Information Group. (n.d.). What drugs are likely to interfere with urine drug screens?. UIC. [Link]

Sources

- 1. What Is Glucuronidation? - Xcode Life [xcode.life]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication [frontiersin.org]

- 4. Dopamine Is a Low-Affinity and High-Specificity Substrate for the Human UDP-Glucuronosyltransferase 1A10 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0010329) [hmdb.ca]

- 6. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Medical Pharmacology: Pharmacokinetics [pharmacology2000.com]

- 8. Dopamine is a low-affinity and high-specificity substrate for the human UDP-glucuronosyltransferase 1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of this compound in rat and mouse brain microdialysis samples using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates [frontiersin.org]

- 12. myadlm.org [myadlm.org]

An In-depth Technical Guide to Dopamine Glucuronide Formation in Peripheral Tissues

Abstract

Dopamine, a critical neurotransmitter in the central nervous system, also plays significant roles in peripheral tissues, influencing processes from cardiovascular function to metabolic control.[1][2][3] The metabolic fate of peripheral dopamine is crucial for modulating its local concentrations and preventing systemic effects. Glucuronidation, a major phase II metabolic pathway, represents a key mechanism for the inactivation and elimination of dopamine.[4] This in-depth technical guide provides a comprehensive overview of dopamine glucuronide formation in peripheral tissues, intended for researchers, scientists, and drug development professionals. We will delve into the enzymatic machinery responsible, their tissue-specific expression, the kinetics of the reaction, and the analytical methodologies required for its study. This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: The Peripheral Landscape of Dopamine Metabolism

While the neurological functions of dopamine are extensively studied, its synthesis and actions in the periphery are also of profound physiological importance.[1][3][5] Peripheral dopamine is synthesized in various tissues, including the gastrointestinal tract, and exerts its effects in a paracrine or autocrine fashion.[1][5] To maintain homeostasis and terminate its signaling, dopamine undergoes extensive metabolism. The primary routes of dopamine inactivation in the periphery are enzymatic conversion by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), followed by conjugation reactions.[2] Among these conjugation pathways, glucuronidation and sulfation are predominant. Dopamine in circulation is found in much higher concentrations in its conjugated forms, such as dopamine sulfate, than as the free amine.[6][7] While sulfation has been traditionally viewed as the major conjugation pathway in the periphery, glucuronidation also plays a significant, tissue-specific role in dopamine clearance.[6] Understanding the nuances of dopamine glucuronidation is therefore critical for comprehending its peripheral physiology and for predicting the metabolic fate of dopaminergic drugs.

The Enzymatic Core: Uridine Diphosphate Glucuronosyltransferases (UGTs)

Glucuronidation is catalyzed by the uridine diphosphate glucuronosyltransferase (UGT) superfamily of enzymes.[8][9] These membrane-bound enzymes, located primarily in the endoplasmic reticulum, facilitate the transfer of glucuronic acid from the high-energy donor, UDP-glucuronic acid (UDPGA), to a substrate containing a suitable functional group (e.g., hydroxyl, carboxyl, amine).[8][9][10] This process increases the water solubility of the substrate, facilitating its excretion via urine or bile.[4][11] The human UGT superfamily is divided into two main families, UGT1 and UGT2, based on sequence homology.[12][13][14]

UGT1A10: The Primary Catalyst of Dopamine Glucuronidation

Extensive screening of human UGT isoforms has identified UGT1A10 as the primary enzyme responsible for dopamine glucuronidation.[6][15] UGT1A10 catalyzes the formation of both dopamine-3-O-glucuronide and dopamine-4-O-glucuronide with substantial activity.[6][15] While other UGT isoforms, such as UGT1A6, 1A9, 2B7, and 2B17, exhibit detectable but significantly lower activity towards dopamine, UGT1A10 is by far the most efficient catalyst for this reaction.[15]

The following diagram illustrates the dopamine glucuronidation pathway, highlighting the role of UGT1A10 and the formation of the two primary glucuronide conjugates.

Caption: Dopamine Glucuronidation Pathway.

Tissue Distribution: A Peripheral Affair

The tissue-specific expression of UGT isoforms dictates the sites of dopamine glucuronidation. UGT1A10 is predominantly expressed in extrahepatic tissues, with the highest levels found in the gastrointestinal tract (small intestine and colon) and adipose tissue.[6][14] Its expression in the liver is very low to absent.[6] This expression pattern aligns with the observation that intestinal microsomes exhibit significantly higher dopamine glucuronidation activity compared to liver microsomes.[6] The co-localization of high UGT1A10 expression and a major site of peripheral dopamine synthesis in the gut underscores the importance of this pathway in the first-pass metabolism of both endogenous and exogenous dopamine.[7]